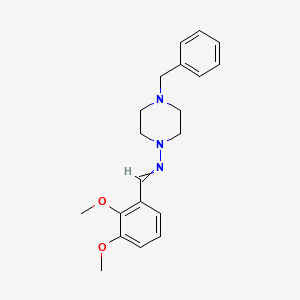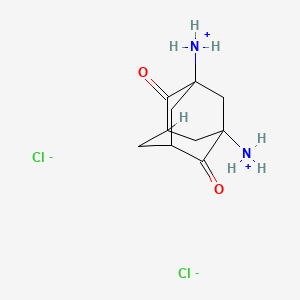
N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide, also known as 3F-PCP, is a novel psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications. This compound belongs to the class of arylcyclohexylamines and is structurally similar to phencyclidine (PCP), a well-known dissociative drug.
Mécanisme D'action
N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide acts as a non-competitive antagonist of the NMDA receptor. It binds to a specific site on the receptor and blocks the entry of calcium ions into the neuron. This leads to a decrease in the excitability of the neuron and a reduction in the release of neurotransmitters such as glutamate and dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide are primarily mediated by its action on the NMDA receptor. Some of the effects include:
1. Analgesia: N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have analgesic effects in animal models of pain.
2. Sedation: N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have sedative effects in animal models.
3. Antidepressant and anxiolytic effects: N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide in lab experiments include:
1. Potent and selective: N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide is a potent and selective NMDA receptor antagonist, which makes it a useful tool for studying the role of the NMDA receptor in various physiological and pathological processes.
2. Easy to synthesize: N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide is relatively easy to synthesize, which makes it a cost-effective compound for research.
The limitations of using N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide in lab experiments include:
1. Lack of human studies: There is a lack of human studies on the safety and efficacy of N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide, which limits its potential therapeutic applications.
2. Risk of abuse: N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide is a novel psychoactive substance that has the potential for abuse and addiction, which raises ethical concerns for its use in research.
Orientations Futures
Some of the future directions for research on N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide include:
1. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide for various therapeutic applications.
2. Mechanistic studies: Mechanistic studies are needed to further elucidate the molecular and cellular mechanisms of action of N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide.
3. Structure-activity relationship studies: Structure-activity relationship studies are needed to identify more potent and selective NMDA receptor antagonists with fewer side effects.
Conclusion:
In conclusion, N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide is a novel psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications. It acts as a non-competitive antagonist of the NMDA receptor and has been shown to have analgesic, sedative, antidepressant, and anxiolytic effects in animal models. While N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has advantages as a research tool, its potential for abuse and lack of human studies limit its potential therapeutic applications. Further research is needed to fully understand the molecular and cellular mechanisms of action of N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide and to evaluate its safety and efficacy for various therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide involves the reaction of 3-fluorophenylacetonitrile with 3,5-dimethoxybenzylmagnesium bromide, followed by the addition of pyrrolidine-1-carboxamide. This procedure yields a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide is primarily used in scientific research to study its potential therapeutic applications. Some of the areas of research include:
1. Depression and anxiety: N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have antidepressant and anxiolytic effects in animal models. It acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of mood and anxiety.
2. Pain management: N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have analgesic effects in animal models. It acts on the NMDA receptor, which is involved in the perception of pain.
3. Neuroprotection: N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury. It acts on the NMDA receptor, which is involved in the regulation of neuronal survival and death.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-24-16-10-15(11-17(12-16)25-2)21-19(23)22-8-4-7-18(22)13-5-3-6-14(20)9-13/h3,5-6,9-12,18H,4,7-8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWUSBZGGPVSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCCC2C3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6041131.png)
![2-methyl-7-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6041132.png)
![4-hydroxy-3,5-dimethoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6041133.png)


![3-(4-methoxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6041147.png)
![5-(4-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B6041148.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[1-methyl-2-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6041156.png)
![1-{[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B6041165.png)

![2-[4-[3-(methylthio)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6041171.png)
![N-[2-(diethylamino)ethyl]-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6041174.png)
![ethyl 4-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6041180.png)
